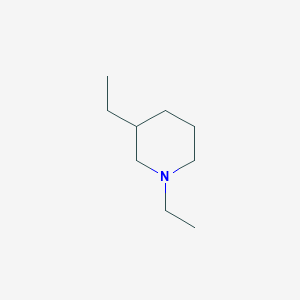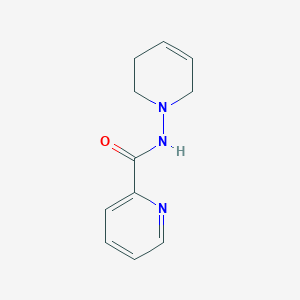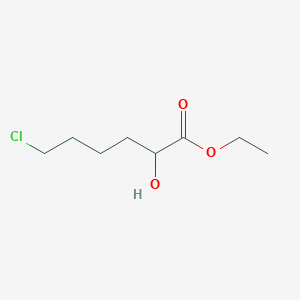
Glycyl-L-leucyl-O-methyl-L-tyrosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glycyl-L-leucyl-O-methyl-L-tyrosine is a tripeptide composed of glycine, leucine, and O-methylated tyrosine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-L-leucyl-O-methyl-L-tyrosine typically involves the stepwise coupling of protected amino acids. The process begins with the protection of the amino and carboxyl groups of glycine, leucine, and O-methylated tyrosine. The protected glycine is first coupled with protected leucine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The resulting dipeptide is then deprotected and coupled with protected O-methylated tyrosine under similar conditions to yield the final tripeptide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers that can handle large quantities of reagents and solvents. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Glycyl-L-leucyl-O-methyl-L-tyrosine can undergo various chemical reactions, including:
Oxidation: The phenolic group of O-methylated tyrosine can be oxidized to form quinones.
Reduction: The peptide bonds can be reduced under specific conditions to yield individual amino acids.
Substitution: The O-methyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic reagents such as sodium methoxide (NaOMe) can be used for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Individual amino acids.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Glycyl-L-leucyl-O-methyl-L-tyrosine has several applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Potential therapeutic applications due to its structural similarity to bioactive peptides.
Industry: Utilized in the development of peptide-based materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of Glycyl-L-leucyl-O-methyl-L-tyrosine involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide can bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Glycyl-L-leucyl-L-tyrosine: Similar structure but lacks the O-methyl group.
Glycyl-L-tyrosyl-L-leucine: Different sequence of amino acids.
Leucyl-glycyl-glycine: Different composition and sequence.
Uniqueness
Glycyl-L-leucyl-O-methyl-L-tyrosine is unique due to the presence of the O-methyl group on the tyrosine residue, which can significantly alter its chemical reactivity and biological activity compared to similar compounds .
Properties
CAS No. |
61650-31-5 |
|---|---|
Molecular Formula |
C18H27N3O5 |
Molecular Weight |
365.4 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]amino]-3-(4-methoxyphenyl)propanoic acid |
InChI |
InChI=1S/C18H27N3O5/c1-11(2)8-14(20-16(22)10-19)17(23)21-15(18(24)25)9-12-4-6-13(26-3)7-5-12/h4-7,11,14-15H,8-10,19H2,1-3H3,(H,20,22)(H,21,23)(H,24,25)/t14-,15-/m0/s1 |
InChI Key |
IFLQDJSILSLFEJ-GJZGRUSLSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)OC)C(=O)O)NC(=O)CN |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)OC)C(=O)O)NC(=O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(2-Phenylsulfanylphenoxy)butyl]piperidine;hydrochloride](/img/structure/B14562099.png)

![3-Methoxy-2-[1-(naphthalen-1-yl)ethyl]benzoic acid](/img/structure/B14562104.png)








![3-[4-(4-Chlorophenyl)piperazin-1-yl]-N-cyclohexylpropanamide](/img/structure/B14562158.png)
![3-(2,6-Dimethylphenyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B14562171.png)

